molecular formula C25H30N4OS B2835101 N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189944-08-8

N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2835101
CAS No.: 1189944-08-8
M. Wt: 434.6
InChI Key: UXTYHXTVWPPXRX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This spirocyclic scaffold is substituted with a methyl group at position 8, a p-tolyl (4-methylphenyl) group at position 3, and a thioacetamide side chain at position 2. The acetamide moiety is further functionalized with a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-4-19-7-11-21(12-8-19)26-22(30)17-31-24-23(20-9-5-18(2)6-10-20)27-25(28-24)13-15-29(3)16-14-25/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYHXTVWPPXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological activity. The molecular formula is C23H30N4SC_{23}H_{30}N_4S, and it has a molar mass of 398.54 g/mol. The presence of the triazaspiro moiety is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involved in psychiatric disorders. For example, derivatives of triazaspiro compounds have shown potential as antipsychotic agents , primarily by modulating dopamine and serotonin receptors.

  • Dopamine Receptor Modulation : Compounds similar to this compound have been observed to exhibit antipsychotic effects through the inhibition of dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
  • Serotonin Receptor Interaction : The compound may also influence serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychotic symptoms .

Biological Activity Studies

Several studies have evaluated the biological activity of triazaspiro compounds, focusing on their efficacy and safety profiles.

Case Study: Antipsychotic Activity

A study on related triazaspiro compounds demonstrated that they possess significant antipsychotic properties with a favorable side effect profile. For instance, one compound showed effective suppression of self-stimulation behavior in rats at doses that did not induce catalepsy, suggesting a lower risk for extrapyramidal symptoms commonly associated with traditional antipsychotics .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntipsychoticSignificant reduction in symptoms
Dopamine receptor bindingHigh affinity for D2 receptors
Serotonin receptor bindingModulation of 5-HT2A receptors

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that similar compounds can exhibit dose-dependent toxicity; however, specific toxicological data for this compound is limited.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to the 2,3-dimethylphenyl group in the analog from .
  • Chlorine vs.

Core-Modified Spirocyclic Analogs

Compounds with alternative spirocyclic frameworks highlight the impact of heteroatom arrangement:

Compound Name Core Structure Key Features Findings Source
N-(2,6-Dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide 1-Thia-4-aza-spiro[4.5]decane Sulfur atom at position 1, ketone Reduced conformational flexibility vs. triaza systems
Quinazolinone derivatives (e.g., 5–10 in ) Quinazolinone-thioacetamide Sulfamoylphenyl, tolyl, ethylphenyl High melting points (251–315°C)

Key Observations:

  • Heteroatom Influence : The 1,4,8-triaza core in the target compound may offer greater hydrogen-bonding capacity compared to the 1-thia-4-aza system in .
  • Thermal Stability: Quinazolinone analogs in exhibit higher melting points (e.g., 315.5°C for 8), suggesting stronger intermolecular forces than spirotriazaspiro systems.

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